molecular formula C14H19NO B8730403 N-Phenyl-2,2,3,3-tetramethylcyclopropanecarboxamide

N-Phenyl-2,2,3,3-tetramethylcyclopropanecarboxamide

Cat. No. B8730403
M. Wt: 217.31 g/mol
InChI Key: BWBLSUYQRQHOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05880157

Procedure details

A solution of 2,2,3,3-tetramethylcyclopropanecarbonyl chloride (1.60 g, 10 mmole) in CH2Cl2 (5 ml) was added dropwise to a solution of aniline (2.8 g, 30 mmole) in CH2Cl2 (10 ml), while maintaining the temperature at 10°-20° C. The reaction mixture was stirred for 6 hours at room temperature, diluted with CH2Cl2 (15 ml) and washed successively with H2O (2×10 ml), 1N HCl (2×10 ml), H2O (20 ml) saturated NaCl (2×15 ml). The organic layer was separated, dried over MgSO4, and evaporated to dryness under reduced pressure. The residue was crystallized from EtOAc/hexane to afford 1.1 g (5.07 mmole, 51%) of a white crystalline solid), m.p. 149° C.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[C:4]([CH3:6])([CH3:5])[CH:3]1[C:7](Cl)=[O:8].[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C(Cl)Cl>[C:12]1([NH:11][C:7]([CH:3]2[C:2]([CH3:10])([CH3:1])[C:4]2([CH3:6])[CH3:5])=[O:8])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
CC1(C(C1(C)C)C(=O)Cl)C
Name
Quantity
2.8 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 6 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 10°-20° C
WASH
Type
WASH
Details
washed successively with H2O (2×10 ml), 1N HCl (2×10 ml), H2O (20 ml) saturated NaCl (2×15 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from EtOAc/hexane

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)C1C(C1(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.07 mmol
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.